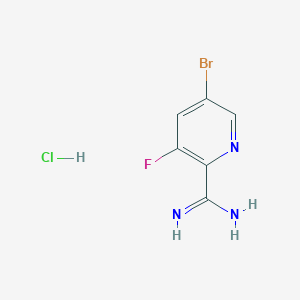
4-Hydroxy-4a,5,6,7,8,8a-hexahydroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-4a,5,6,7,8,8a-hexahydroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4a,5,6,7,8,8a-hexahydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Povarov reaction, which involves the condensation of an aniline, an aldehyde, and an alkene in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (80-150°C)
Catalysts: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride
Solvents: Polar solvents like ethanol or acetic acid
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
4-Hydroxy-4a,5,6,7,8,8a-hexahydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction may produce various hydrogenated quinoline compounds.
科学研究应用
Chemistry
In chemistry, 4-Hydroxy-4a,5,6,7,8,8a-hexahydroquinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound and its derivatives have shown promise in various studies. They may exhibit antimicrobial, antiviral, and anticancer activities, making them valuable in drug discovery and development.
Medicine
In medicine, this compound derivatives are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or other bioactive agents.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.
作用机制
The mechanism of action of 4-Hydroxy-4a,5,6,7,8,8a-hexahydroquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.
相似化合物的比较
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the hydroxyl and hydrogenated features.
4-Hydroxyquinoline: Similar but without the hydrogenated ring system.
Hexahydroquinoline: Similar but without the hydroxyl group.
Uniqueness
4-Hydroxy-4a,5,6,7,8,8a-hexahydroquinolin-2(1H)-one is unique due to its combination of a hydroxyl group and a partially hydrogenated quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC 名称 |
4-hydroxy-4a,5,6,7,8,8a-hexahydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H13NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h5-7,11H,1-4H2,(H,10,12) |
InChI 键 |
OBUGXPZBLVAMST-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2C(C1)C(=CC(=O)N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13664801.png)






![2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one](/img/structure/B13664827.png)





![7-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B13664869.png)
